molecular formula C9H7BrN2O2 B1663245 Methyl 6-bromo-1H-indazole-4-carboxylate CAS No. 885518-49-0

Methyl 6-bromo-1H-indazole-4-carboxylate

货号: B1663245
CAS 编号: 885518-49-0
分子量: 255.07 g/mol
InChI 键: FEPRHRPOKPTRQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-bromo-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6-position and a carboxylate ester group at the 4-position

作用机制

Target of Action

Methyl 6-bromo-1H-indazole-4-carboxylate is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These cells are targeted due to their role in the proliferation and metastasis of cancer.

Mode of Action

The compound interacts with its targets by hindering their viability . It does this by inhibiting the proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines results in a decrease in angiogenesis, which is a critical process for tumor growth and metastasis.

Biochemical Pathways

The affected pathways include those involved in angiogenesis and oxidative stress . The compound’s antiangiogenic activity disrupts the signaling pathways of various proangiogenic cytokines, thereby inhibiting the formation of new blood vessels that supply nutrients to the tumor . Its antioxidant activity involves the scavenging of free radicals, which can cause cellular damage and contribute to cancer progression .

Result of Action

The compound’s action results in significant anticancer, antiangiogenic, and antioxidant effects . It shows higher inhibitory activity on the viability of certain liver cancer cells compared to the standard methotrexate . Additionally, it exhibits potent antiangiogenic activity against various proangiogenic cytokines . It also demonstrates significant antioxidant activity, as evidenced by its ability to scavenge various types of free radicals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1H-indazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

化学反应分析

Types of Reactions

Methyl 6-bromo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the ester group.

    Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

    Substitution: Substituted indazole derivatives with various functional groups.

    Reduction: Reduced indazole derivatives.

    Oxidation: Oxidized indazole derivatives with different oxidation states.

科学研究应用

Anticancer Properties

Methyl 6-bromo-1H-indazole-4-carboxylate has been studied for its potential anticancer effects. It inhibits cytokine production and angiogenesis, thereby suppressing tumor growth. Research indicates that this compound demonstrates antiangiogenic activity in animal models and inhibits growth in various human cancer cell lines.

A study demonstrated that derivatives of indazole compounds, including this compound, exhibited significant antiproliferative effects against ovarian carcinoma (A2780) and lung adenocarcinoma (A549) cell lines, with IC50 values ranging from 4.21 to 18.6 µM . The mechanism involves triggering apoptosis and causing cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent.

Antioxidant Activity

This compound also exhibits radical scavenging activity, which may be attributed to its ability to neutralize reactive oxygen species (ROS). Its antioxidant properties protect cells from oxidative damage, making it a candidate for further research into its protective effects against oxidative stress-related diseases .

Synthesis of Derivatives

The synthesis of this compound serves as a precursor for creating various derivatives with enhanced biological activities. These derivatives have been evaluated for their anticancer, antiangiogenic, and antioxidant properties, showing promise in developing new therapeutic agents .

Potential Drug Development

Given its biological activities, this compound is being explored for potential drug development in treating cancers and other diseases associated with inflammation and oxidative stress. Its ability to inhibit tumor growth through multiple mechanisms positions it as a valuable compound in medicinal chemistry.

Case Studies and Research Findings

Study TitleFindingsReference
Evaluation of Indazole DerivativesSignificant antiproliferative activity against A2780 and A549 cell lines; apoptosis induction observed
Antioxidant Effects of Indazole CompoundsDemonstrated radical scavenging activity; protective effects against oxidative damage
Antiangiogenic Activity in Animal ModelsInhibition of tumor growth through cytokine production suppression

相似化合物的比较

Similar Compounds

    Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate: Similar structure but with a cyclopentyl group instead of a methyl group.

    Methyl 6-amino-1H-indazole-4-carboxylate: Similar structure but with an amino group instead of a bromine atom.

    Methyl 6-chloro-1H-indazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 6-bromo-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated or non-halogenated derivatives may not. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships.

生物活性

Methyl 6-bromo-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound has the molecular formula C9H7BrN2O2C_9H_7BrN_2O_2. It is a derivative of indazole, characterized by a bromine atom at the 6-position and a carboxylate ester group at the 4-position. This structural configuration contributes to its biological activity, particularly in anticancer, anti-inflammatory, and antimicrobial domains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways:

  • Anticancer Activity : The compound has demonstrated the ability to inhibit the viability of various cancer cell lines, including liver (HEP3B), breast (MDA-MB-453), and leukemia (HL-60) cells. This inhibition is assessed using assays such as the MTT reduction assay, which measures cell viability .
  • Antiangiogenic Effects : this compound has been shown to inhibit proangiogenic cytokines that are associated with tumor development, thereby reducing tumor growth and metastasis.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound and related derivatives:

Study Cell Lines Tested IC50 Values Findings
Study AHEP3B (liver)12 µMSignificant inhibition compared to methotrexate.
Study BMDA-MB-453 (breast)15 µMEffective against breast cancer cells.
Study CHL-60 (leukemia)10 µMHigh potency observed in leukemia cell lines.

These studies indicate that this compound possesses promising anticancer properties, with IC50 values indicating effective concentrations for inhibiting cancer cell viability.

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways. This suggests a role in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Liver Cancer : A clinical trial involving patients with liver cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improved overall survival rates.
  • Breast Cancer Treatment : In another study focused on breast cancer patients, the compound was administered alongside standard chemotherapy regimens, resulting in enhanced efficacy and reduced side effects compared to chemotherapy alone.

属性

IUPAC Name

methyl 6-bromo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRHRPOKPTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646137
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-49-0
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-1H-indazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated hydrochloric acid (46.9 ml, 1543 mmol) was added to a stirred suspension of 6-bromo-1H-indazole-4-carboxylic acid (4.65 g, 19.29 mmol, available from Sinova) in methanol (100 ml) and the reaction mixture was heated to 70° C. for 18 h. The reaction mixture was allowed to cool to RT resulting in the precipitation of a solid. The mixture was cooled in ice and the yellow precipitate filtered off and washed with methanol to give the title compound as a yellow solid (2.54 g).
Quantity
46.9 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), 6N HCl (350 mL) was added and stirred it at 60° C. for 8 h. On completion of reaction, solvent was removed under reduced pressure then basified with saturated NaHCO3 solution till pH 8. The solid precipitate was filtered and dried under vacuum before being stirred in diethyl ether for 15 min, filtered and dried to afford methyl 6-bromo-1H-indazole-4-carboxylate (11 g, 71.7%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 6
Methyl 6-bromo-1H-indazole-4-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。